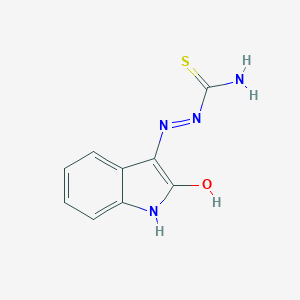

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

Descripción general

Descripción

(3Z)-1H-indol-2,3-diona 3-tiosemicarbazona es un compuesto de gran interés debido a sus versátiles propiedades farmacológicas y su rica química de coordinación. Este compuesto se deriva de la tiosemicarbazona, que es conocida por sus actividades antimicrobianas, antivirales, anticonvulsivas y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (3Z)-1H-indol-2,3-diona 3-tiosemicarbazona típicamente implica la reacción de isatina (1H-indol-2,3-diona) con tiosemicarbazida. La reacción se lleva a cabo en un disolvente adecuado, como etanol o metanol, bajo condiciones de reflujo. El producto se purifica luego por recristalización .

Métodos de Producción Industrial

El proceso se puede optimizar para obtener mayores rendimientos y pureza mediante el uso de técnicas de purificación avanzadas y reactores de flujo continuo .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation to form derivatives with altered electronic properties. Key examples include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide | Aqueous ethanol, 60°C | Sulfoxide or sulfone derivatives | |

| Ozone | Dichloromethane, −78°C | Oxindole-3-one derivatives |

Oxidation of the thioamide group (–C=S) to sulfoxide (–SO–) or sulfone (–SO₂–) is commonly observed, enhancing electrophilicity .

Reduction Reactions

Reductive pathways yield aminoindole derivatives:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride | Methanol, room temperature | 2-Amino-3-(hydrazinylmethyl)indole | |

| LiAlH₄ | Tetrahydrofuran, reflux | Reduced thiosemicarbazide adducts |

These reactions exploit the reducibility of the azomethine (–C=N–) and thioamide groups .

Substitution Reactions

The compound participates in nucleophilic substitution at the sulfur or nitrogen atoms:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Bromine | Acetic acid, 50°C | 3-Bromo-substituted isatin thiosemicarbazone | |

| Alkyl halides | DMF, K₂CO₃, 80°C | N-Alkylated derivatives |

Halogenation at the indole ring or alkylation of the hydrazinecarbothioamide group enhances pharmacological activity .

Cyclization Reactions

Cyclization forms heterocyclic systems, a hallmark of its reactivity:

| Reagent/Condition | Product | Reference |

|---|---|---|

| Ethyl orthoformate, xylene | 1,2,4-Triazoline-5-thione derivatives | |

| Aroyl isothiocyanates, DMF | Thiadiazole or triazole scaffolds |

For example, reaction with benzoyl isothiocyanate yields 3-mercapto-5-phenyl-1,2,4-triazole .

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals:

| Metal Salt | Product | Application | Reference |

|---|---|---|---|

| Cu(II) chloride | Octahedral Cu complexes | Catalytic oxidation studies | |

| Fe(III) nitrate | Fe(III)-thiosemicarbazone complexes | Magnetic and redox activity analysis |

These complexes exhibit enhanced stability and catalytic properties compared to the free ligand .

Experimental Findings and Catalytic Effects

- Regioselectivity : Substituents on the indole ring (e.g., –CF₃, –OCH₃) direct reaction outcomes. For instance, electron-withdrawing groups enhance cyclization rates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor substitution, while non-polar solvents (xylene) promote cyclization .

- Catalysis : Cu(II) complexes accelerate oxidation reactions by up to 3-fold compared to uncatalyzed systems .

Aplicaciones Científicas De Investigación

Anticancer Activity

- Mechanism : This compound exhibits potent anti-proliferative activity against certain tumor cell lines. It acts by influencing cell signaling pathways involved in apoptosis and cell proliferation.

- Case Study : In vitro studies have shown that hydrazinecarbothioamide derivatives can inhibit the growth of cancer cells, suggesting their potential as anticancer agents.

Neurological Disorders

- Mechanism : It inhibits monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters like dopamine. This inhibition can lead to increased levels of neurotransmitters, potentially alleviating symptoms of neurological disorders.

- Case Study : Animal models have demonstrated therapeutic effects at low doses, including the reduction of symptoms associated with neurological disorders.

Analytical Chemistry

- Application : The compound can be analyzed using reverse-phase HPLC (High-Performance Liquid Chromatography) methods. This technique is useful for separating and identifying the compound in various samples .

- Case Study : The use of HPLC allows for the efficient separation and quantification of hydrazinecarbothioamide in pharmaceutical formulations and biological samples.

Coordination Chemistry

- Application : Hydrazinecarbothioamide derivatives are involved in coordination chemistry, forming complexes with metals. These complexes have potential applications in catalysis and materials science .

- Case Study : Studies on the coordination properties of these compounds have shown their ability to form stable complexes with transition metals, which could be used in various industrial processes.

Data Tables

| Activity | Description |

|---|---|

| Anticancer | Inhibits tumor cell growth |

| Neuroprotective | Inhibits MAO-B, potentially alleviating neurological symptoms |

| Analytical | Used in HPLC for separation and identification |

Well-Documented Case Studies

-

Anticancer Potential :

- Study : In vitro experiments have demonstrated the compound's ability to inhibit cancer cell proliferation.

- Outcome : The results suggest its potential as a lead compound for anticancer drug development.

-

Neurological Disorders :

- Study : Animal models showed reduced symptoms of neurological disorders when treated with low doses of the compound.

- Outcome : This indicates potential therapeutic applications in neurology.

-

HPLC Analysis :

- Study : Efficient separation and quantification of hydrazinecarbothioamide using HPLC.

- Outcome : Demonstrated utility in pharmaceutical and biological sample analysis.

Mecanismo De Acción

El mecanismo de acción de (3Z)-1H-indol-2,3-diona 3-tiosemicarbazona implica su capacidad para quelar iones metálicos, lo que puede interferir con varios procesos biológicos. El compuesto puede inhibir enzimas uniéndose a sus sitios activos, interrumpir la homeostasis metálica celular e inducir estrés oxidativo en las células . Estas acciones contribuyen a sus actividades antimicrobianas y anticancerígenas .

Comparación Con Compuestos Similares

Compuestos Similares

Isatina-tiosemicarbazona: Similar en estructura pero con diferentes sustituyentes, lo que lleva a variadas actividades biológicas.

2-[1-Oxo-1-(piperidin-1-il)propan-2-ilideno]-N-(prop-2-en-1-il)hidrazinocarbotioamida: Otro derivado de la tiosemicarbazona con distintas propiedades farmacológicas.

Singularidad

(3Z)-1H-indol-2,3-diona 3-tiosemicarbazona es única debido a su estructura específica, que le permite formar complejos metálicos estables y exhibir un amplio espectro de actividades biológicas. Su capacidad para quelar iones metálicos e interrumpir los procesos biológicos la convierte en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas .

Actividad Biológica

Hydrazinecarbothioamide, specifically the compound 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on various studies.

Synthesis of Hydrazinecarbothioamide Derivatives

The synthesis of hydrazinecarbothioamides typically involves the reaction of hydrazine derivatives with isothiocyanates or related compounds. For instance, derivatives were synthesized from 4-(4-X-phenylsulfonyl)benzoic acids hydrazides and 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to yield various triazole derivatives . The structures of these compounds were confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antioxidant Activity

One of the notable biological activities of hydrazinecarbothioamide derivatives is their antioxidant potential. In studies evaluating the antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, several derivatives exhibited significant free radical scavenging capabilities. The results indicated:

| Compound | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| 4 | 39.39 | 97.18 ± 1.42 |

| 5 | 39.79 | 96.90 ± 1.39 |

| 6 | 42.32 | 97.11 ± 1.12 |

| BHA | 51.62 | 89.30 ± 1.37 |

| AA | 107.67 | 91.26 ± 0.49 |

These findings suggest that hydrazinecarbothioamides possess superior antioxidant properties compared to standard antioxidants like ascorbic acid (AA) and butylated hydroxyanisole (BHA) .

Cytotoxicity and Anticancer Activity

Hydrazinecarbothioamide derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. Notably, one derivative emerged as particularly potent:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5c | HeLa | 1.9 - 4.4 |

| CEM T-lymphocytes | Low micromolar | |

| L1210 murine leukemia | Low micromolar |

This compound demonstrated significant cytostatic activity against both human and murine tumor cells, indicating its potential for further development in cancer therapy .

Antimicrobial Activity

In addition to antioxidant and anticancer properties, hydrazinecarbothioamides have shown antimicrobial activity against a range of pathogens. Studies have reported moderate antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several research studies highlight the multifaceted biological activities of hydrazinecarbothioamide derivatives:

- Antiviral Activity : Derivatives exhibited antiviral properties against HEL cell cultures with IC50 values ranging from 11 to 20 μM, suggesting potential for therapeutic applications in viral infections .

- Antifungal Activity : Some derivatives showed promising antifungal effects against species such as Aspergillus niger and Fusarium solani, indicating their utility in treating fungal infections .

- Mechanistic Studies : Research involving DNA binding assays revealed that certain complexes formed with hydrazinecarbothioamides demonstrated high binding affinity to DNA, which could elucidate their mechanisms of action in anticancer therapies .

Propiedades

IUPAC Name |

(2-hydroxy-1H-indol-3-yl)iminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYNLAQGUNUQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060067 | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-16-1 | |

| Record name | Isatin beta-thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-dihydro-2-oxo-3H-indol-3-al) thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action for Isatin thiosemicarbazone against viruses?

A1: While the exact mechanism varies depending on the specific virus and Isatin thiosemicarbazone derivative, a key target identified is the inhibition of viral RNA and protein synthesis. This was notably observed with Isatin thiosemicarbazone's action against vaccinia virus. [] The compound may interfere with viral enzyme formation, particularly RNA polymerase, which is crucial for viral replication. []

Q2: How does Isatin thiosemicarbazone impact amyloid-β (Aβ) aggregation in the context of Alzheimer's disease?

A2: Research suggests that certain Isatin thiosemicarbazone derivatives can directly interact with Aβ peptides, altering their aggregation pathway and preventing the formation of toxic oligomers and fibrils. [] This disruption of the aggregation process has been shown to have protective effects against Aβ-induced neurotoxicity in cell culture studies. []

Q3: Does Isatin thiosemicarbazone affect cellular pathways beyond viral and amyloid-β interactions?

A3: Yes, studies indicate that Isatin thiosemicarbazone and its derivatives can modulate various cellular processes. For instance, they have demonstrated antioxidant potential, moderate lipoxygenase inhibition, and acetylcholinesterase inhibition activity. [] Additionally, some derivatives have shown inhibitory effects on granulocyte-macrophage colony growth in vitro, particularly in the early stages of differentiation. [, ]

Q4: What is the molecular formula and weight of Isatin thiosemicarbazone?

A4: The molecular formula of Isatin thiosemicarbazone is C9H8N4OS, and its molecular weight is 208.25 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize Isatin thiosemicarbazone and its derivatives?

A5: Various spectroscopic methods are employed for structural characterization, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (including COSY, HSQC, and HMBC) are valuable for determining the structure and confirming the formation of Isatin thiosemicarbazone derivatives. [, , , , ] * Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, particularly the characteristic stretches associated with C=O, C=N, N-H, and C-S bonds. [, ] * Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns, aiding in structural elucidation. [, ] * UV-Visible Spectroscopy: Used to study electronic transitions and interactions with DNA and proteins. [, ]

Q6: How do structural modifications of the Isatin thiosemicarbazone scaffold influence its biological activity?

A6: Structural modifications have a profound impact on activity, potency, and selectivity:

- N1-Substitution: Alterations at the N1 position of the isatin ring significantly influence antiviral activity. For instance, the N1-ethyl derivative exhibits higher activity against vaccinia virus compared to the N1-β-hydroxyethyl analog. [, ]

- Substituents on the Thiosemicarbazone Moiety: Modifications at the N4 position of the thiosemicarbazone moiety also influence activity. Different aryl and heteroaryl substitutions have been explored for their impact on antiviral, antibacterial, antifungal, and anti-cancer properties. [, , ]

- Metal Complexation: Forming metal complexes with Isatin thiosemicarbazone ligands can enhance biological activity compared to the free ligand. The choice of metal ion and ligand structure significantly impacts the complex's properties and activities. [, , , ]

Q7: What challenges are associated with the formulation of Isatin thiosemicarbazone derivatives for pharmaceutical applications?

A7: Isatin thiosemicarbazones may exhibit limited solubility and stability, posing challenges for formulation development.

Q8: What strategies can be employed to improve the stability and solubility of Isatin thiosemicarbazone for drug development?

A8: Several strategies can be considered:

- Nanoparticle Encapsulation: Encapsulating Isatin thiosemicarbazone within nanoparticles can enhance solubility, stability, and targeted delivery. []

- Polymer Conjugation: Conjugating Isatin thiosemicarbazone to polymers can improve solubility, stability, and circulation time. []

Q9: What in vitro models are used to evaluate the biological activity of Isatin thiosemicarbazone derivatives?

A9:

- Antiviral Activity: Assessed using virus-infected cell cultures to determine the compound's ability to inhibit viral replication. [, , , ]

- Anti-cancer Activity: Evaluated using various cancer cell lines to assess the compound's effect on cell viability, proliferation, and induction of apoptosis. [, , ]

- Enzyme Inhibition: Assays are conducted to determine the compound's ability to inhibit specific enzymes, such as ribonucleotide reductase, topoisomerase IIα, lipoxygenase, acetylcholinesterase, and carbonic anhydrase. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.